Methyl 3,5-dichloro-2,4-dihydroxy-6-methylcyclohexa-2,4-diene-1-carboxylate
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Overview
Description
Methyl 3,5-dichloro-2,4-dihydroxy-6-methylcyclohexa-2,4-diene-1-carboxylate is a chemical compound with the molecular formula C9H10Cl2O4 . This compound is characterized by its unique structure, which includes two chlorine atoms, two hydroxyl groups, and a methyl group attached to a cyclohexadiene ring. It is commonly used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
The synthesis of Methyl 3,5-dichloro-2,4-dihydroxy-6-methylcyclohexa-2,4-diene-1-carboxylate involves several steps. One common method includes the reaction of 3,5-dichloro-2,4-dihydroxybenzoic acid with methanol in the presence of a catalyst . The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar principles, often optimizing for yield and purity.
Chemical Reactions Analysis
Methyl 3,5-dichloro-2,4-dihydroxy-6-methylcyclohexa-2,4-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3,5-dichloro-2,4-dihydroxy-6-methylcyclohexa-2,4-diene-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3,5-dichloro-2,4-dihydroxy-6-methylcyclohexa-2,4-diene-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways . The exact pathways and molecular targets are still under investigation, but its antioxidant properties are believed to play a significant role in its biological effects .
Comparison with Similar Compounds
Methyl 3,5-dichloro-2,4-dihydroxy-6-methylcyclohexa-2,4-diene-1-carboxylate can be compared with similar compounds such as:
- Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid
These compounds share structural similarities but differ in their specific functional groups and chemical properties
Properties
CAS No. |
85117-73-3 |
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Molecular Formula |
C9H10Cl2O4 |
Molecular Weight |
253.08 g/mol |
IUPAC Name |
methyl 3,5-dichloro-2,4-dihydroxy-6-methylcyclohexa-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C9H10Cl2O4/c1-3-4(9(14)15-2)7(12)6(11)8(13)5(3)10/h3-4,12-13H,1-2H3 |
InChI Key |
BRUORQOYZCQXEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=C(C(=C1Cl)O)Cl)O)C(=O)OC |
Origin of Product |
United States |
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